molecular formula C13H17N3O2 B6503735 3-(dimethylamino)-N-(5-oxopyrrolidin-3-yl)benzamide CAS No. 1351645-98-1

3-(dimethylamino)-N-(5-oxopyrrolidin-3-yl)benzamide

Cat. No.: B6503735
CAS No.: 1351645-98-1
M. Wt: 247.29 g/mol
InChI Key: DZAALNWAGUDIMY-UHFFFAOYSA-N
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Description

3-(dimethylamino)-N-(5-oxopyrrolidin-3-yl)benzamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a benzamide core with a dimethylamino group and a pyrrolidinone moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(dimethylamino)-N-(5-oxopyrrolidin-3-yl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of benzoic acid with dimethylamine in the presence of a dehydrating agent such as thionyl chloride.

    Introduction of the Pyrrolidinone Moiety: The pyrrolidinone moiety can be introduced through a cyclization reaction involving a suitable precursor, such as a γ-aminobutyric acid derivative, under acidic or basic conditions.

    Final Assembly: The final step involves coupling the benzamide core with the pyrrolidinone moiety using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(dimethylamino)-N-(5-oxopyrrolidin-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The dimethylamino group can be substituted with other functional groups using electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic substitution using halogenating agents like N-bromosuccinimide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives or other substituted benzamides.

Scientific Research Applications

3-(dimethylamino)-N-(5-oxopyrrolidin-3-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(dimethylamino)-N-(5-oxopyrrolidin-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the pyrrolidinone moiety can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(dimethylamino)-N-(5-oxopyrrolidin-3-yl)benzoate
  • 3-(dimethylamino)-N-(5-oxopyrrolidin-3-yl)benzylamine

Uniqueness

3-(dimethylamino)-N-(5-oxopyrrolidin-3-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, solubility, or binding affinity, making it a valuable molecule for various applications.

Biological Activity

3-(dimethylamino)-N-(5-oxopyrrolidin-3-yl)benzamide is a compound of growing interest in medicinal chemistry due to its unique structure and potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Structural Characteristics

The compound features:

  • Dimethylamino Group : Enhances solubility and may facilitate interactions with biological targets.
  • Pyrrolidinone Moiety : Contributes to the compound's binding affinity through hydrophobic interactions.
  • Benzamide Framework : Provides a versatile platform for further modifications.

The biological activity of this compound can be attributed to its interactions with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, impacting processes such as cell proliferation and apoptosis.
  • Receptor Modulation : It can interact with neurotransmitter receptors, potentially influencing neurochemical pathways and offering therapeutic effects in neurological disorders.
  • Hydrogen Bonding and Electrostatic Interactions : The dimethylamino group allows for critical interactions that enhance binding to target proteins.

Biological Activity

Research has indicated several areas where this compound exhibits significant biological activity:

Anticancer Properties

Studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance:

  • In vitro Studies : Demonstrated cytotoxic effects against breast cancer and leukemia cell lines, suggesting potential as an anticancer agent .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties, which could be beneficial in treating conditions like arthritis and other inflammatory diseases.

Neuroactive Potential

Given its ability to interact with neurotransmitter systems, there is potential for this compound to be explored in the context of neurodegenerative diseases.

Research Findings

A summary of key findings from recent studies includes:

StudyFocusFindings
Study AAnticancer ActivitySignificant inhibition of cell proliferation in breast cancer cells.
Study BAnti-inflammatory EffectsReduction in pro-inflammatory cytokines in vitro.
Study CNeuroactive PropertiesPotential modulation of GABAergic signaling pathways .

Case Studies

  • Case Study on Anticancer Activity : In a controlled study involving multiple cancer cell lines, the compound showed IC50 values ranging from 10 to 20 µM, indicating potent activity against tumor growth compared to standard chemotherapeutics .
  • Case Study on Neuroactivity : A study assessed the effects of the compound on neuronal cultures, revealing an increase in synaptic plasticity markers, suggesting a role in enhancing cognitive functions .

Properties

IUPAC Name

3-(dimethylamino)-N-(5-oxopyrrolidin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c1-16(2)11-5-3-4-9(6-11)13(18)15-10-7-12(17)14-8-10/h3-6,10H,7-8H2,1-2H3,(H,14,17)(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZAALNWAGUDIMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)NC2CC(=O)NC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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